molecular formula C12H12N2O2 B12352957 4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one

4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one

Cat. No.: B12352957
M. Wt: 216.24 g/mol
InChI Key: REFIFZTZIBUIDV-UHFFFAOYSA-N
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Description

4-Iminospiro[1,3-oxazolidine-5,4’-2,3-dihydro-1H-naphthalene]-2-one is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The spiro linkage between the oxazolidine and naphthalene moieties imparts unique chemical properties that can be exploited in various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iminospiro[1,3-oxazolidine-5,4’-2,3-dihydro-1H-naphthalene]-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with oxazolidine precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The spiro structure allows for various substitution reactions, particularly at the naphthalene ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine), alkylating agents (alkyl halides), often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced naphthalene derivatives.

    Substitution: Formation of halogenated or alkylated naphthalene derivatives.

Scientific Research Applications

4-Iminospiro[1,3-oxazolidine-5,4’-2,3-dihydro-1H-naphthalene]-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-iminospiro[1,3-oxazolidine-5,4’-2,3-dihydro-1H-naphthalene]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The spiro structure allows for unique interactions with biological macromolecules, potentially leading to selective and potent biological activity.

Comparison with Similar Compounds

    Spirooxindoles: Compounds with a spiro linkage between an oxindole and another ring system.

    Spirocyclic Lactams: Compounds with a spiro linkage involving a lactam ring.

    Spirocyclic Amines: Compounds with a spiro linkage involving an amine group.

Uniqueness: 4-Iminospiro[1,3-oxazolidine-5,4’-2,3-dihydro-1H-naphthalene]-2-one is unique due to its specific spiro linkage between the oxazolidine and naphthalene moieties This structure imparts distinct chemical and biological properties that differentiate it from other spiro compounds

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one

InChI

InChI=1S/C12H12N2O2/c13-10-12(16-11(15)14-10)7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,13,14,15)

InChI Key

REFIFZTZIBUIDV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)C(=N)NC(=O)O3

Origin of Product

United States

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